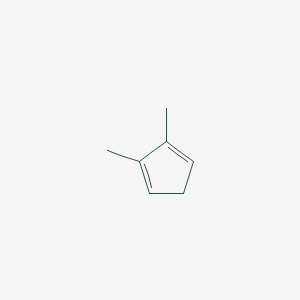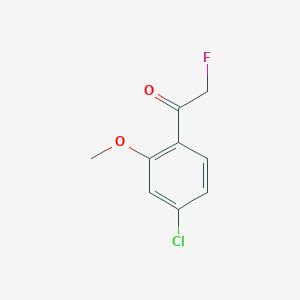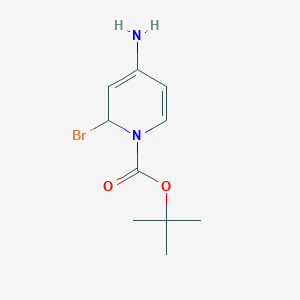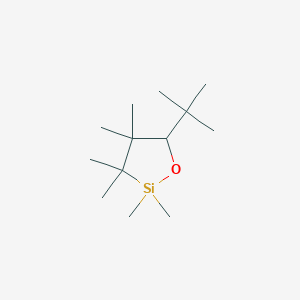
5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane: is a unique organosilicon compound characterized by its bulky tert-butyl and hexamethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane typically involves the reaction of tert-butyl and hexamethyl-substituted silanes with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different silane derivatives.
Substitution: The bulky groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism by which 5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane exerts its effects involves interactions with specific molecular targets and pathways. The bulky tert-butyl and hexamethyl groups influence the compound’s reactivity and stability, making it suitable for various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as catalysis or material science .
Comparison with Similar Compounds
Similar Compounds
tert-Butylsilane: Similar in structure but lacks the hexamethyl groups.
Hexamethyldisiloxane: Contains hexamethyl groups but lacks the tert-butyl group.
Trimethylsilyl compounds: Share some structural similarities but differ in the number and arrangement of methyl groups.
Uniqueness
5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane is unique due to the combination of bulky tert-butyl and hexamethyl groups, which impart distinct chemical properties. This uniqueness makes it valuable for specific applications where stability and reactivity are crucial .
Properties
CAS No. |
88780-48-7 |
|---|---|
Molecular Formula |
C13H28OSi |
Molecular Weight |
228.45 g/mol |
IUPAC Name |
5-tert-butyl-2,2,3,3,4,4-hexamethyloxasilolane |
InChI |
InChI=1S/C13H28OSi/c1-11(2,3)10-12(4,5)13(6,7)15(8,9)14-10/h10H,1-9H3 |
InChI Key |
CCHZPRXEVBYJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O[Si](C1(C)C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)
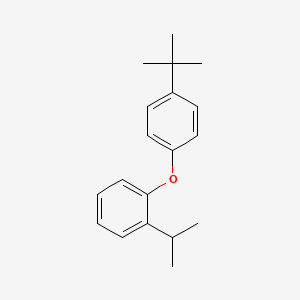
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)
![Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate](/img/structure/B14133539.png)

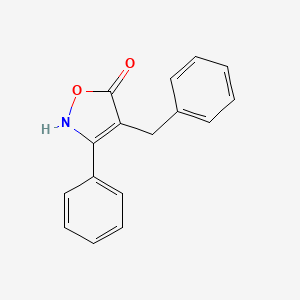
![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
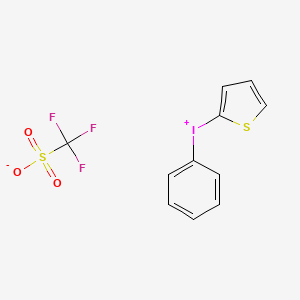
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
